Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the reaction of phenylpiperazine with appropriate precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions may modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperazine derivatives
Pyridazine derivatives
Phenylpiperazine derivatives
Uniqueness: Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of dihydropyridazines, characterized by a unique structural framework that includes a phenyl group and a piperazine moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
- Formation of Intermediate : The reaction of phenylacetic acid with piperazine forms an intermediate.
- Acetylation : The intermediate is reacted with acetic anhydride in the presence of a catalyst such as triethylamine.
- Purification : The final product is purified through recrystallization and chromatography.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.
Pharmacological Studies
Research has demonstrated several pharmacological effects of this compound:
- Anticonvulsant Activity : In animal models, the compound exhibited significant anticonvulsant properties, with effective doses (ED50) comparable to established antiepileptic drugs. For instance, in the maximal electroshock (MES) test, it showed protective effects in over 50% of tested subjects at doses lower than traditional medications like valproic acid (VPA) .
- Antinociceptive Effects : Studies indicated that this compound effectively reduced pain responses in models of acute and chronic pain .
- Neurotoxicity Assessment : Toxicity studies revealed that at therapeutic concentrations, the compound did not exhibit significant neurotoxic effects, supporting its potential for safe therapeutic use .
Table 1: Summary of Pharmacological Activities
Activity Type | Model Used | ED50 (mg/kg) | Reference |
---|---|---|---|
Anticonvulsant | MES Test | 62.14 | |
Antinociceptive | Pain Models | Varies | |
Neurotoxicity | Rotarod Test | No significant effects |
Table 2: Comparison with Standard Drugs
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Anticonvulsant Properties : A study conducted on mice demonstrated that the compound significantly reduced seizure frequency compared to control groups, indicating its potential as an antiepileptic agent .
- Pain Management Trials : Clinical trials assessing the analgesic properties showed promising results in patients suffering from neuropathic pain, highlighting its role as a potential treatment option in pain management protocols .
Properties
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-2-30-23(29)22-20(17-21(28)27(24-22)19-11-7-4-8-12-19)26-15-13-25(14-16-26)18-9-5-3-6-10-18/h3-12,17H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUGLIQXTSURJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.